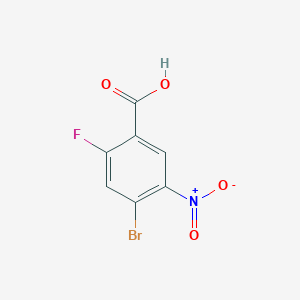

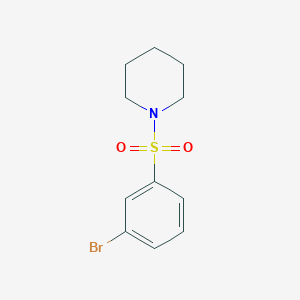

1-(3-Bromophenylsulfonyl)piperidine

Vue d'ensemble

Description

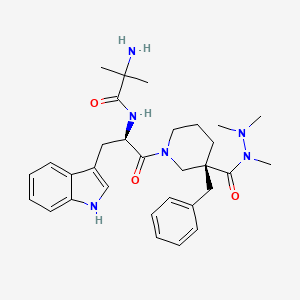

The compound "1-(3-Bromophenylsulfonyl)piperidine" is a piperidine derivative, which is a class of compounds known for their diverse biological properties and significance in medicinal chemistry. Piperidine derivatives are often used as building blocks in the synthesis of various biologically active molecules, including those with antimicrobial and enzyme inhibitory activities.

Synthesis Analysis

The synthesis of piperidine derivatives can be achieved through multicomponent reactions, as demonstrated in the synthesis of functionalized piperidines using bromodimethylsulfonium bromide (BDMS) as a catalyst . Additionally, bromoethylsulfonium salt has been used as an effective annulation agent for the synthesis of 1,4-heterocyclic compounds, including piperidines . Furthermore, specific piperidine derivatives have been synthesized by treating substituted benzhydryl chlorides with piperidine, followed by N-sulfonation . Another method involves the use of polymer-bound precursors for the solid-phase synthesis of substituted piperidin-4-one derivatives .

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be complex, with various substituents influencing their chemical and biological properties. For instance, the nature of substitutions on the benzhydryl ring and sulfonamide ring has been found to influence the antibacterial activity of certain piperidine derivatives . Computational methods, such as Density Functional Theory (DFT), have been employed to understand the molecular characteristics and reactive parameters of these compounds .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, including coupling reactions, annulation, and substitution reactions. The synthesis of O-substituted derivatives of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine involves coupling and substitution reactions under controlled conditions . Similarly, the synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides involves a series of reactions starting from organic acids to the final sulfide compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, reactivity, and biological activity. For example, the antimicrobial activity of certain piperidine derivatives has been evaluated in vitro, showing significant potency against bacterial and fungal pathogens . The bioactivity of O-substituted sulfonamides bearing the piperidine nucleus has been evaluated against various enzymes, demonstrating notable activity against butyrylcholinesterase . Additionally, the electronic properties of these compounds have been studied using computational techniques to identify reactive sites and understand their interactions with biological targets .

Applications De Recherche Scientifique

Anticancer Applications

- Application Summary: Piperidine has been observed to have therapeutic potential against various types of cancers such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer .

- Results or Outcomes: Piperidine regulates several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc. These phytochemicals lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .

Pharmaceutical Applications

- Application Summary: Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

- Results or Outcomes: The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine .

Safety And Hazards

The compound “1-(3-Bromophenylsulfonyl)piperidine” is known to cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and avoiding release to the environment .

Orientations Futures

Piperidine derivatives, including “1-(3-Bromophenylsulfonyl)piperidine”, have significant potential in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research could focus on improving the synthesis process and exploring the potential therapeutic applications of “1-(3-Bromophenylsulfonyl)piperidine” and other piperidine derivatives.

Propriétés

IUPAC Name |

1-(3-bromophenyl)sulfonylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO2S/c12-10-5-4-6-11(9-10)16(14,15)13-7-2-1-3-8-13/h4-6,9H,1-3,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUWHLKYMEKGKAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50428437 | |

| Record name | 1-(3-Bromophenylsulfonyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Bromophenylsulfonyl)piperidine | |

CAS RN |

871269-12-4 | |

| Record name | 1-(3-Bromophenylsulfonyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50428437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B1277346.png)

![[4-Amino-6-(dimethylamino)-1,3,5-triazin-2-yl]acetonitrile](/img/structure/B1277359.png)

![Hexanoic acid, 6-[[6-[(6-amino-1-oxohexyl)amino]-1-oxohexyl]amino]-](/img/structure/B1277369.png)